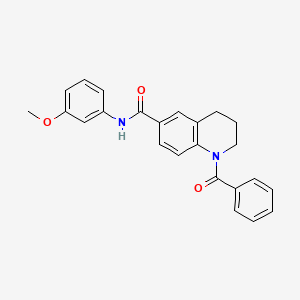
1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as BEC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research. BEC belongs to the class of tetrahydroquinolines and is a derivative of the natural alkaloid, harmine.
作用机制
The mechanism of action of 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the inhibition of the enzyme protein kinase C (PKC). PKC plays a crucial role in cell proliferation and survival, and its inhibition by 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide leads to the induction of apoptosis in cancer cells. Additionally, 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the activity of telomerase, an enzyme that is overexpressed in many cancer cells and is responsible for the unlimited proliferation of cancer cells.
Biochemical and physiological effects:
1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the activity of telomerase. Additionally, 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its potential anti-cancer properties. 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to be effective in inducing apoptosis in cancer cells and inhibiting their growth and proliferation. Additionally, 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is relatively easy to synthesize, making it a cost-effective option for lab experiments. However, one of the limitations of using 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of research is the development of more efficient synthesis methods for 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. Additionally, further studies are needed to determine the optimal dosage and administration of 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide for cancer treatment. Furthermore, the potential use of 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in combination with other anti-cancer agents should be explored. Finally, the potential use of 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in the treatment of other diseases, such as inflammatory disorders, should be investigated.
Conclusion:
In conclusion, 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a promising compound with potential applications in the field of cancer research. Its ability to induce apoptosis in cancer cells and inhibit their growth and proliferation make it a promising candidate for cancer treatment. Further research is needed to determine the optimal dosage and administration of 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide and to explore its potential use in combination with other anti-cancer agents. Additionally, the potential use of 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in the treatment of other diseases should be investigated.
合成方法
1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized through a multi-step process involving the reaction of harmine with various reagents. The first step involves the reaction of harmine with benzoyl chloride to form N-benzoyl harmine. This compound is then reacted with 2-ethoxyaniline to produce N-benzoyl-N-(2-ethoxyphenyl) harmine. Finally, the tetrahydroquinoline ring is formed through the reduction of this compound with sodium borohydride, resulting in the formation of 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide.
科学研究应用
1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential anti-cancer properties. Several studies have shown that 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment.
属性
IUPAC Name |
1-benzoyl-N-(3-methoxyphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-29-21-11-5-10-20(16-21)25-23(27)19-12-13-22-18(15-19)9-6-14-26(22)24(28)17-7-3-2-4-8-17/h2-5,7-8,10-13,15-16H,6,9,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCWVJDOZPOVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzoyl-N-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





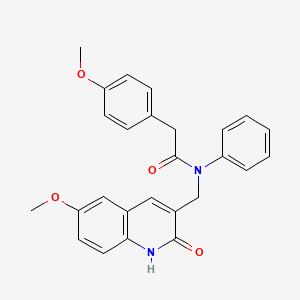


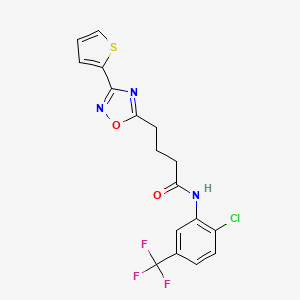

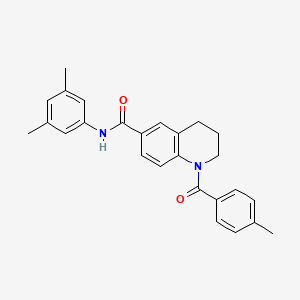
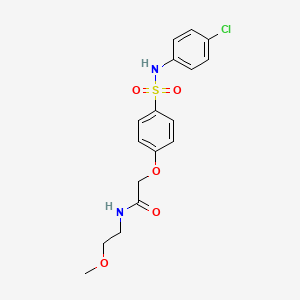


![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712462.png)